molecular formula C13H20N2O2 B13644883 tert-butylN-(4-amino-2,5-dimethylphenyl)carbamate

tert-butylN-(4-amino-2,5-dimethylphenyl)carbamate

Cat. No.: B13644883
M. Wt: 236.31 g/mol
InChI Key: PDVYKGNQYPQALA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate typically involves the reaction of 4-amino-2,5-dimethylphenylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

4-amino-2,5-dimethylphenylamine+Boc2Otert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate\text{4-amino-2,5-dimethylphenylamine} + \text{Boc2O} \rightarrow \text{tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate} 4-amino-2,5-dimethylphenylamine+Boc2O→tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate

InChI

InChI=1S/C13H20N2O2/c1-8-7-11(9(2)6-10(8)14)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16)

InChI Key

PDVYKGNQYPQALA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C)N

Origin of Product

United States

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